

physical and chemical properties of m-PEG16-SH

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Compound of Interest

Compound Name: *m*-PEG16-SH

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m-PEG16-SH: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-thiol with 16 ethylene glycol units (**m-PEG16-SH**). This heterobifunctional PEG reagent is a valuable tool in bioconjugation, drug delivery, and nanotechnology, offering a versatile platform for the modification of proteins, peptides, surfaces, and nanoparticles.

Core Physical and Chemical Properties

m-PEG16-SH is a well-defined, monodisperse PEG linker possessing a methoxy group at one terminus and a reactive thiol group at the other. The polyethylene glycol backbone imparts water solubility and biocompatibility, while the terminal thiol group allows for specific covalent attachment to various substrates.

Table 1: Physical and Chemical Properties of **m-PEG16-SH**

Property	Value	Source
Chemical Name	Methoxy(polyethylene glycol) thiol	-
Synonyms	m-PEG16-thiol, Methoxy-PEG16-SH	-
CAS Number	874820-38-9	-
Molecular Formula	C33H68O16S	-
Molecular Weight	752.95 g/mol	-
Appearance	White to off-white solid or viscous oil	General observation for PEG derivatives
Purity	Typically >95%	Supplier Data
Solubility	Soluble in water, ethanol, methanol, DMSO, DMF, and chlorinated solvents.	General property of PEG derivatives
Storage	Store at -20°C, desiccated and protected from light. Handle under inert gas.	General recommendation for thiol compounds

Reactivity and Stability

The key chemical feature of **m-PEG16-SH** is the terminal thiol (-SH) group. This sulfhydryl moiety is a nucleophile that can participate in a variety of conjugation reactions.

Thiol Group Reactivity:

- **Maleimides:** The thiol group reacts readily and specifically with maleimides at neutral pH (6.5-7.5) to form a stable thioether bond. This is one of the most common conjugation strategies used with PEG-thiols.
- **Thiol-Disulfide Exchange:** Thiols can react with disulfides to form new disulfide bonds. This reaction is reversible.

- **Haloacetamides:** Thiol groups react with iodoacetamides and bromoacetamides to form stable thioether linkages.
- **Metal Surfaces:** The thiol group has a high affinity for noble metal surfaces, such as gold, silver, and platinum, enabling the straightforward surface modification of nanoparticles and other materials.

Stability:

Thiol-containing compounds, including **m-PEG16-SH**, are susceptible to oxidation, particularly in the presence of oxygen and at neutral or alkaline pH. This can lead to the formation of disulfide-bridged dimers (PEG-S-S-PEG). To mitigate this, it is recommended to store the compound under an inert atmosphere and to use deoxygenated buffers for reactions. The use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be employed to cleave any formed disulfide bonds prior to conjugation.

Applications in Research and Development

The unique properties of **m-PEG16-SH** make it a valuable reagent in several advanced applications:

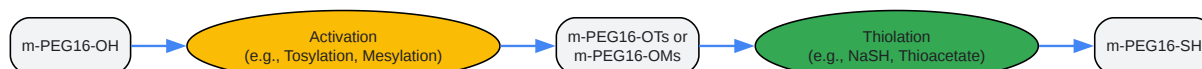
- **PEGylation:** The process of covalently attaching PEG chains to proteins, peptides, or small molecule drugs. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.
- **Drug Delivery:** **m-PEG16-SH** is used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles. The PEG layer provides a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system (RES), leading to prolonged circulation times.
- **PROTACs:** **m-PEG16-SH** serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins of interest.
- **Biosensors and Diagnostics:** The ability of the thiol group to bind to gold surfaces is exploited in the development of biosensors. Self-assembled monolayers (SAMs) of **m-PEG16-SH** on

gold electrodes or nanoparticles can prevent non-specific protein adsorption and provide a platform for the immobilization of biorecognition elements.

Experimental Protocols

Synthesis of m-PEG16-SH (General Procedure)

A common route for the synthesis of m-PEG-SH involves the conversion of the terminal hydroxyl group of m-PEG-OH to a better leaving group, followed by nucleophilic substitution with a thiol-containing reagent.



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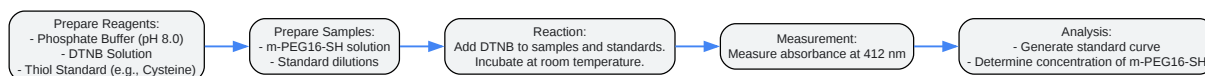
Synthesis workflow for **m-PEG16-SH**.

Step-by-step methodology:

- **Activation of m-PEG16-OH:** m-PEG16-OH is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen). A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of an activating agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) at 0°C. The reaction is typically stirred overnight at room temperature.
- **Work-up and Isolation:** The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the activated m-PEG16 intermediate.
- **Thiolation:** The activated m-PEG16 is dissolved in an appropriate solvent (e.g., DMF or ethanol). A thiol source, such as sodium hydrosulfide (NaSH) or potassium thioacetate, is added, and the reaction is heated.
- **Final Work-up and Purification:** After the reaction is complete, the solvent is evaporated. The crude product is purified by precipitation in a non-solvent (e.g., cold diethyl ether) or by column chromatography to yield the final **m-PEG16-SH** product.

Quantification of Thiol Groups using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the colorimetric quantification of free thiol groups.



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Workflow for thiol quantification using Ellman's Assay.

Materials:

- Phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA
- Ellman's Reagent solution (4 mg/mL DTNB in the phosphate buffer)
- Thiol standard solution (e.g., L-cysteine hydrochloride)
- **m-PEG16-SH** solution of unknown concentration

Procedure:

- Prepare a standard curve:
 - Prepare a stock solution of the thiol standard in the phosphate buffer.
 - Perform serial dilutions of the stock solution to create a series of standards with known concentrations.
- Sample Preparation:
 - Dissolve a known weight of **m-PEG16-SH** in the phosphate buffer.
- Reaction:

- In a 96-well plate or cuvettes, add a defined volume of the phosphate buffer.
- Add a small volume of the standard or unknown sample.
- Add a small volume of the Ellman's Reagent solution to initiate the reaction.
- Incubate at room temperature for 15 minutes.
- Measurement:
 - Measure the absorbance of the solutions at 412 nm using a spectrophotometer.
- Calculation:
 - Subtract the absorbance of a blank (buffer and Ellman's reagent) from the readings of the standards and the unknown sample.
 - Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
 - Determine the concentration of the **m-PEG16-SH** solution from the standard curve.

Functionalization of Gold Nanoparticles



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Workflow for the functionalization of gold nanoparticles.

Procedure:

- Preparation of Gold Nanoparticles (AuNPs): Synthesize AuNPs using a standard method, such as the citrate reduction method.
- Functionalization:

- To a solution of AuNPs, add an aqueous solution of **m-PEG16-SH**. The molar ratio of **m-PEG16-SH** to AuNPs should be optimized, but a large excess of the PEG-thiol is typically used.
- Allow the mixture to react overnight at room temperature with gentle stirring.
- Purification:
 - Centrifuge the solution to pellet the functionalized AuNPs.
 - Remove the supernatant containing excess **m-PEG16-SH**.
 - Redisperse the pellet in a fresh buffer or water. Repeat the centrifugation and redispersion steps several times to ensure the removal of unbound PEG.
- Characterization:
 - Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (a red-shift in the surface plasmon resonance peak is often observed), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to visualize the particles.

Characterization

Table 2: Analytical Techniques for **m-PEG16-SH** Characterization

Technique	Information Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirms the chemical structure, including the presence of the methoxy group, the ethylene glycol repeating units, and the terminal thiol group. Can be used to estimate the degree of polymerization.
Mass Spectrometry (MS)	Determines the molecular weight and provides information on the purity and molecular weight distribution of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy	Confirms the presence of characteristic functional groups, such as the C-O-C ether linkages of the PEG backbone and the S-H stretch of the thiol group.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)	Determines the molecular weight distribution and polydispersity index (PDI) of the polymer.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Experimental protocols may require optimization for specific applications.

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